N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide typically involves the condensation of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenylacetohydrazides.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide
- N’-[(E)-[4-(Benzyloxy)-2-bromo-6-methoxyphenyl]methylidene]-2-phenylacetohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-phenylacetohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21BrN2O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-28-21-13-19(15-25-26-23(27)12-17-8-4-2-5-9-17)20(24)14-22(21)29-16-18-10-6-3-7-11-18/h2-11,13-15H,12,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
BHDBIOWKZXJYQD-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)CC2=CC=CC=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)CC2=CC=CC=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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